molecular formula C8H12O4 B8408519 3-methoxycarbonyl-4-methylpent-3-enoic acid

3-methoxycarbonyl-4-methylpent-3-enoic acid

Cat. No.: B8408519
M. Wt: 172.18 g/mol
InChI Key: NTEUHFNDKXZOPV-UHFFFAOYSA-N
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Description

3-methoxycarbonyl-4-methylpent-3-enoic acid is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes an isopropylidene group attached to a succinic acid backbone, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxycarbonyl-4-methylpent-3-enoic acid typically involves the esterification of 2-Isopropylidenesuccinic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methoxycarbonyl-4-methylpent-3-enoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-Isopropylidenesuccinic acid and methanol.

    Reduction: 2-Isopropylidenesuccinic alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-methoxycarbonyl-4-methylpent-3-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-methoxycarbonyl-4-methylpent-3-enoic acid involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

3-methoxycarbonyl-4-methylpent-3-enoic acid can be compared with other esters such as ethyl acetate and methyl butyrate While all these compounds share the ester functional group, this compound is unique due to the presence of the isopropylidene group and the succinic acid backbone

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Isopropyl benzoate

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-methoxycarbonyl-4-methylpent-3-enoic acid

InChI

InChI=1S/C8H12O4/c1-5(2)6(4-7(9)10)8(11)12-3/h4H2,1-3H3,(H,9,10)

InChI Key

NTEUHFNDKXZOPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC(=O)O)C(=O)OC)C

Origin of Product

United States

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